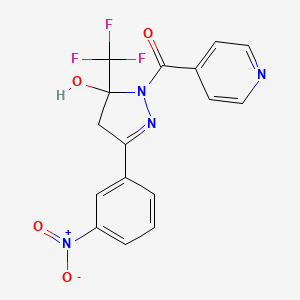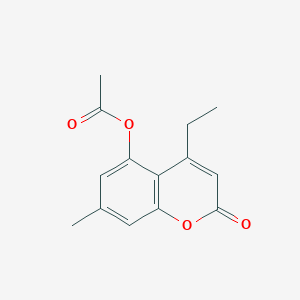![molecular formula C22H18BrNO3 B5116508 N-[2-(4-benzoylphenoxy)ethyl]-2-bromobenzamide](/img/structure/B5116508.png)
N-[2-(4-benzoylphenoxy)ethyl]-2-bromobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-benzoylphenoxy)ethyl]-2-bromobenzamide, also known as BPA, is a chemical compound that has gained significant attention in the scientific community for its potential applications in the field of cancer research. BPA belongs to the class of benzamides, which are known for their ability to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Scientific Research Applications
N-[2-(4-benzoylphenoxy)ethyl]-2-bromobenzamide has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the activity of enzymes such as poly(ADP-ribose) polymerase (PARP) and tankyrase, which are involved in the repair of DNA damage in cancer cells. By inhibiting these enzymes, N-[2-(4-benzoylphenoxy)ethyl]-2-bromobenzamide can induce DNA damage and cell death in cancer cells, while sparing normal cells. N-[2-(4-benzoylphenoxy)ethyl]-2-bromobenzamide has also been shown to enhance the effectiveness of chemotherapy drugs, making it a promising candidate for combination therapy.
Mechanism of Action
N-[2-(4-benzoylphenoxy)ethyl]-2-bromobenzamide works by binding to the catalytic domain of PARP and tankyrase, preventing them from carrying out their enzymatic activity. This leads to the accumulation of DNA damage in cancer cells, which triggers cell death pathways. N-[2-(4-benzoylphenoxy)ethyl]-2-bromobenzamide has also been shown to inhibit the Wnt/β-catenin signaling pathway, which is involved in the growth and proliferation of cancer cells. By inhibiting this pathway, N-[2-(4-benzoylphenoxy)ethyl]-2-bromobenzamide can further reduce the growth and survival of cancer cells.
Biochemical and Physiological Effects
N-[2-(4-benzoylphenoxy)ethyl]-2-bromobenzamide has been shown to have a low toxicity profile in both in vitro and in vivo studies. It has also been shown to have good bioavailability and pharmacokinetic properties, making it a promising candidate for further development. N-[2-(4-benzoylphenoxy)ethyl]-2-bromobenzamide has been shown to induce apoptosis (programmed cell death) in cancer cells, while sparing normal cells. It has also been shown to enhance the effectiveness of chemotherapy drugs, making it a potential adjuvant therapy.
Advantages and Limitations for Lab Experiments
N-[2-(4-benzoylphenoxy)ethyl]-2-bromobenzamide has several advantages for use in lab experiments. It is relatively easy to synthesize, has good bioavailability and pharmacokinetic properties, and has a low toxicity profile. However, N-[2-(4-benzoylphenoxy)ethyl]-2-bromobenzamide has some limitations as well. It is not very soluble in water, which can make it difficult to work with in certain experiments. It is also a relatively new compound, and more research is needed to fully understand its potential applications and limitations.
Future Directions
There are several future directions for research on N-[2-(4-benzoylphenoxy)ethyl]-2-bromobenzamide. One area of interest is the development of more potent and selective inhibitors of PARP and tankyrase. Another area of interest is the identification of biomarkers that can predict the response to N-[2-(4-benzoylphenoxy)ethyl]-2-bromobenzamide treatment. Additionally, more research is needed to fully understand the mechanism of action of N-[2-(4-benzoylphenoxy)ethyl]-2-bromobenzamide and its potential applications in other disease areas. Finally, clinical trials are needed to evaluate the safety and efficacy of N-[2-(4-benzoylphenoxy)ethyl]-2-bromobenzamide in humans.
Synthesis Methods
N-[2-(4-benzoylphenoxy)ethyl]-2-bromobenzamide can be synthesized using a multi-step process that involves the reaction of 2-bromoaniline with 4-benzoylphenol in the presence of a catalyst such as potassium carbonate. The resulting compound is then treated with ethylene oxide to form the final product, N-[2-(4-benzoylphenoxy)ethyl]-2-bromobenzamide. The synthesis method has been optimized to produce high yields of pure N-[2-(4-benzoylphenoxy)ethyl]-2-bromobenzamide, which is essential for its use in scientific research.
properties
IUPAC Name |
N-[2-(4-benzoylphenoxy)ethyl]-2-bromobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrNO3/c23-20-9-5-4-8-19(20)22(26)24-14-15-27-18-12-10-17(11-13-18)21(25)16-6-2-1-3-7-16/h1-13H,14-15H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVOYUPTVMINMPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCCNC(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-(3-furoyl)-4-piperidinyl]-N-phenylpropanamide](/img/structure/B5116426.png)


![4-methyl-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide](/img/structure/B5116457.png)
![2-butyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-1,3-benzoxazole](/img/structure/B5116458.png)
![diethyl {1-[(methoxycarbonyl)amino]-2-oxo-2-phenylethyl}phosphonate](/img/structure/B5116460.png)
![N-(4-methyl-1,3-thiazol-2-yl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide](/img/structure/B5116478.png)
![1-acetyl-17-(2-methoxy-4-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5116483.png)
![8-[3-(2,3-dichlorophenoxy)propoxy]quinoline](/img/structure/B5116486.png)
![(2-furylmethyl)({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)2-propyn-1-ylamine](/img/structure/B5116513.png)

![3-hydroxy-N'-{3-methoxy-2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}butanohydrazide](/img/structure/B5116521.png)
![3-chloro-5-phenyl-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5116531.png)
![N~4~-[3-(4-morpholinyl)propyl]-6-phenyl-2,4-pyrimidinediamine](/img/structure/B5116539.png)